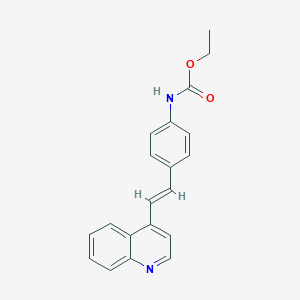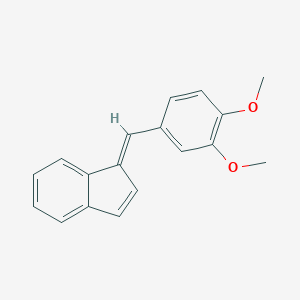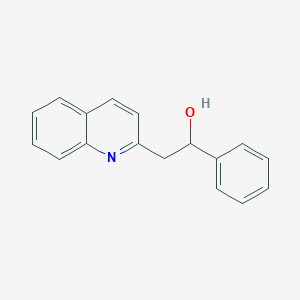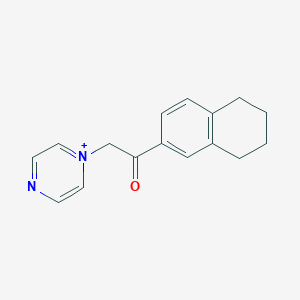![molecular formula C16H15NO4S B271437 (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid, also known as BOTA, is a thiazolopyridine derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a critical role in the development of inflammatory diseases. This compound also possesses analgesic properties by inhibiting the production of prostaglandins, which are involved in the perception of pain. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid in lab experiments include its potent anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid. One potential direction is the development of new therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis process for this compound to make it more accessible for further studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid involves a multi-step process that begins with the reaction of 2-aminothiazole with ethyl acetoacetate to yield 4-ethyl-2-(2-oxo-2-phenylethyl)thiazole. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the thiazolopyridine ring system. The final step involves the reaction of the resulting compound with benzoyl chloride to introduce the benzoyl group at the 8-position of the molecule.
Aplicaciones Científicas De Investigación
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid has been extensively studied for its potential biological and pharmacological activities. In vitro studies have shown that this compound possesses potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess antitumor activities by inducing apoptosis in cancer cells and inhibiting angiogenesis. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Propiedades
Fórmula molecular |
C16H15NO4S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H15NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11H,6-9H2,(H,18,19) |
Clave InChI |
DZLRINQZFUBGSQ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)





![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)